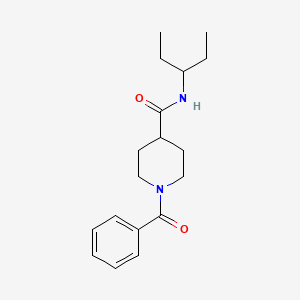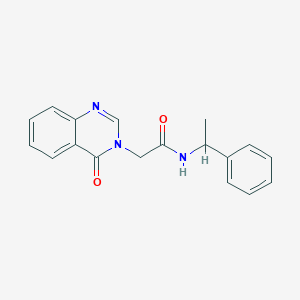![molecular formula C21H20N2O3 B4440435 4-[2-(1-ethyl-2-methyl-1H-indol-3-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4440435.png)
4-[2-(1-ethyl-2-methyl-1H-indol-3-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one
Vue d'ensemble
Description
4-[2-(1-ethyl-2-methyl-1H-indol-3-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as EMIQ, and it is a derivative of quercetin, a flavonoid found in many fruits and vegetables. EMIQ has been shown to have antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of EMIQ is not fully understood, but it is believed to involve the inhibition of pro-inflammatory enzymes and the scavenging of reactive oxygen species. EMIQ has been shown to inhibit the activity of COX-2, an enzyme involved in the production of pro-inflammatory compounds. Additionally, EMIQ has been shown to scavenge free radicals and protect cells from oxidative damage.
Biochemical and Physiological Effects:
EMIQ has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that EMIQ can inhibit the production of pro-inflammatory cytokines and chemokines, as well as the expression of adhesion molecules. Additionally, EMIQ has been shown to protect cells from oxidative damage and apoptosis. In vivo studies have shown that EMIQ can reduce inflammation in animal models of arthritis and asthma.
Avantages Et Limitations Des Expériences En Laboratoire
EMIQ has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a viable option for large-scale experiments. Additionally, EMIQ has been shown to have low toxicity, making it a safe option for use in cell culture and animal studies. However, EMIQ has some limitations. Its solubility in water is limited, which can make it difficult to use in certain experiments. Additionally, EMIQ has a short half-life, which may limit its effectiveness in vivo.
Orientations Futures
There are several future directions for research on EMIQ. One area of interest is the potential use of EMIQ in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, EMIQ may have potential as a treatment for cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Further studies are needed to fully understand the mechanism of action of EMIQ and its potential therapeutic applications.
Applications De Recherche Scientifique
EMIQ has been the subject of numerous scientific studies, and its potential therapeutic applications have been explored in various fields. EMIQ has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis and asthma. Additionally, EMIQ has been shown to have antioxidant properties, which may make it useful in preventing oxidative stress-related diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
4-[2-(1-ethyl-2-methylindol-3-yl)-2-oxoethyl]-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-3-22-14(2)21(15-8-4-5-9-16(15)22)18(24)12-23-17-10-6-7-11-19(17)26-13-20(23)25/h4-11H,3,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCCESSGUYPVBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C2=CC=CC=C21)C(=O)CN3C(=O)COC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4440357.png)

![N-cyclopropyl-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4440374.png)
![N-benzyl-1-[(dimethylamino)sulfonyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B4440381.png)

![N-benzyl-3-oxo-2,3,6,7-tetrahydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-8-sulfonamide](/img/structure/B4440395.png)
![N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]cyclohexanecarboxamide](/img/structure/B4440402.png)
![N-[2-(dimethylamino)ethyl]-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B4440409.png)
![1-({1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-methylpiperazine](/img/structure/B4440415.png)
![1-[3-(4-tert-butylphenyl)propanoyl]-4-piperidinecarboxamide](/img/structure/B4440422.png)

![3-butyl-6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4440431.png)
![2-{[2-(1-ethyl-1H-indol-3-yl)-2-oxoethyl]thio}nicotinonitrile](/img/structure/B4440449.png)
